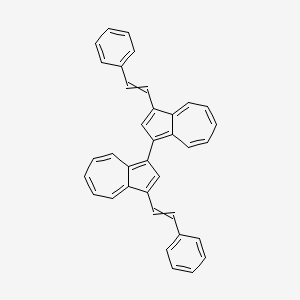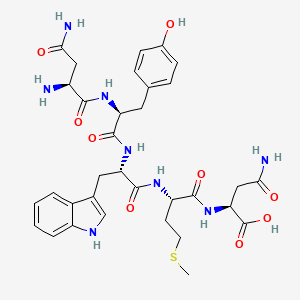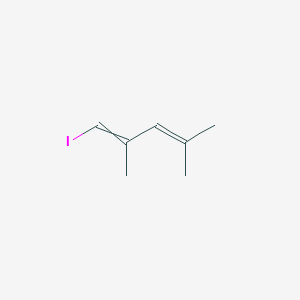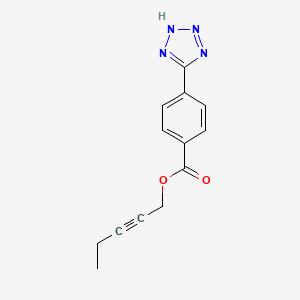![molecular formula C12H11Cl2N3O B12530293 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine CAS No. 654071-75-7](/img/structure/B12530293.png)
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with (1R)-1-(benzyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow microreactor systems can enhance the reaction efficiency and provide better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Hydrolysis: Formation of triazine derivatives with hydroxyl groups.
科学研究应用
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzyloxy group and chlorine atoms can influence its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with three chlorine atoms, commonly used in the production of herbicides.
2,4-Dichloro-6-methoxy-1,3,5-triazine: A triazine derivative with a methoxy group, used in various chemical syntheses.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness
2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties
属性
CAS 编号 |
654071-75-7 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-8(10-15-11(13)17-12(14)16-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI 键 |
CMTQTUZNDBYYKX-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

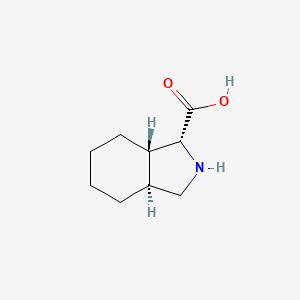
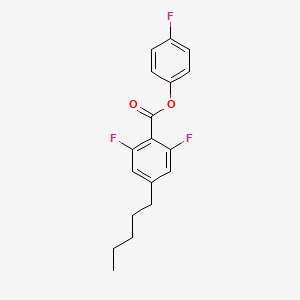

![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
